molecular formula C20H28N4O7 B2488713 Methyltetrazine-PEG4-Acid

Methyltetrazine-PEG4-Acid

Cat. No.: B2488713
M. Wt: 436.5 g/mol
InChI Key: LMFGOJBYDNENPR-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Bioorthogonal Chemistry

The concept of "bioorthogonal chemistry," a term coined by Carolyn Bertozzi in 2003, refers to chemical reactions that can occur within living systems without interfering with native biochemical processes. acs.orgnews-medical.net This field emerged from the need to study biomolecules like glycans, proteins, and lipids in their natural settings, a task for which traditional methods were often inadequate. acs.orgnews-medical.netnih.gov

The journey began in the late 1990s and early 2000s with the development of the Staudinger ligation, a reaction between azides and phosphines. acs.orgresearchgate.netnih.gov This pioneering work demonstrated the feasibility of performing selective, non-native chemical reactions inside cells. acs.org The subsequent development of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offered faster kinetics but was limited in living systems due to the toxicity of the copper catalyst. acs.orgnih.govacs.orgcas.org A significant leap forward was the introduction of strain-promoted azide-alkyne cycloaddition (SPAAC), which eliminated the need for a toxic catalyst by using strained cyclooctynes. acs.orgacs.orgcas.org

This continuous search for faster and more efficient bioorthogonal reactions led to the exploration of other unique chemical pairings, ultimately paving the way for the development of tetrazine-based methodologies. acs.org

Table 1: Key Milestones in the Evolution of Bioorthogonal Chemistry

YearMilestoneKey Researchers/GroupsSignificance
Late 1990s/2000Staudinger LigationBertozzi GroupFirst major bioorthogonal reaction, enabling covalent labeling of azides in living systems. acs.orgresearchgate.netnih.gov
2002Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Sharpless and Meldal GroupsA highly efficient "click" reaction, though limited in live cells by copper toxicity. acs.orgaacrjournals.org
2004Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)Bertozzi GroupEliminated the need for a toxic copper catalyst, expanding the scope of bioorthogonal chemistry in living organisms. acs.orgcas.org
2008Tetrazine LigationWeissleder/Devaraj and Fox GroupsIntroduced an exceptionally fast bioorthogonal reaction based on the inverse-electron-demand Diels-Alder reaction. acs.orgcreative-biolabs.com

The Significance of Tetrazine-Based Bioorthogonal Reactions in Contemporary Research

Tetrazine-based bioorthogonal reactions have become increasingly prominent due to their exceptionally fast reaction rates, often orders of magnitude faster than other click chemistries. nih.govresearchgate.net These reactions are a type of inverse-electron-demand Diels-Alder (IEDDA) reaction, where an electron-poor tetrazine reacts rapidly and specifically with a strained alkene or alkyne, such as trans-cyclooctene (B1233481) (TCO). creative-biolabs.comresearchgate.netresearchgate.net

The mechanism involves a [4+2] cycloaddition between the tetrazine and the dienophile, followed by a retro-Diels-Alder reaction that releases nitrogen gas. creative-biolabs.comresearchgate.net This irreversible release of a gaseous byproduct drives the reaction to completion and contributes to its high efficiency, even at low concentrations of reactants typically found in biological systems. researchgate.net

A particularly advantageous feature of tetrazine ligations is their fluorogenic potential. mdpi.comrsc.orgencyclopedia.pub Many tetrazine-containing molecules are effective quenchers of fluorescence. Upon reaction with a dienophile, this quenching effect is eliminated, leading to a significant increase in fluorescence signal. nih.govencyclopedia.pub This "turn-on" fluorescence is highly beneficial for imaging applications, as it minimizes background noise and can eliminate the need for washing steps to remove unreacted probes. nih.govencyclopedia.pub

The high reactivity and selectivity of tetrazine-based reactions have made them invaluable tools for a wide range of applications, including live-cell imaging, the development of antibody-drug conjugates (ADCs), and the creation of molecular probes for diagnostics. creative-biolabs.comrsc.orgru.nl

Role of Polyethylene (B3416737) Glycol (PEG) Linkers in Advanced Bioconjugation Strategies

Polyethylene glycol (PEG) linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units that are widely used in bioconjugation. chempep.combiochempeg.com The incorporation of PEG chains into bioconjugates, a process known as PEGylation, offers several significant advantages. biochempeg.comaxispharm.com

One of the primary benefits of PEG linkers is their hydrophilicity, which can significantly improve the aqueous solubility of hydrophobic molecules. chempep.comaxispharm.comprecisepeg.com This is particularly important in the development of pharmaceuticals and biological probes. Furthermore, the flexible nature of the PEG chain acts as a spacer, minimizing steric hindrance between the conjugated molecules and helping to preserve their biological activity. precisepeg.com

In the context of drug delivery, PEGylation can enhance the pharmacokinetic properties of a therapeutic agent. chempep.com The hydrated PEG chain increases the hydrodynamic radius of the molecule, which can reduce its clearance by the kidneys and prolong its circulation time in the bloodstream. chempep.comnih.gov PEGylation can also shield the conjugated molecule from enzymatic degradation and reduce its immunogenicity by masking epitopes from the immune system. axispharm.comprecisepeg.comnih.gov The length of the PEG linker can be precisely controlled to fine-tune these properties, with studies showing that even small changes, such as from a PEG4 to a PEG8 or PEG12 linker, can significantly impact a conjugate's clearance rate and therapeutic efficacy. aacrjournals.orgmdpi.com

Table 2: Key Properties and Benefits of PEG Linkers in Bioconjugation

PropertyBenefit in Bioconjugation
Hydrophilicity Increases the solubility of hydrophobic drugs and biomolecules in aqueous environments. chempep.comaxispharm.comprecisepeg.com
Flexibility Acts as a spacer to reduce steric hindrance and maintain the function of conjugated molecules. precisepeg.com
Biocompatibility Exhibits low toxicity and is well-tolerated in biological systems. chempep.com
Reduced Immunogenicity Masks epitopes on the conjugated molecule, lowering the potential for an immune response. axispharm.comprecisepeg.comnih.gov
Enhanced Pharmacokinetics Increases the hydrodynamic size, leading to reduced renal clearance and longer circulation times. chempep.comnih.gov
Tunable Length Allows for precise control over the spacing and physicochemical properties of the final conjugate. aacrjournals.orgprecisepeg.commdpi.com

Overview of Methyltetrazine-PEG4-Acid as a Heterobifunctional Reagent in Research Applications

This compound is a heterobifunctional linker that combines the key features of a methyltetrazine moiety, a PEG4 spacer, and a carboxylic acid functional group. cd-bioparticles.netbroadpharm.com This specific combination of components makes it a highly versatile tool in chemical biology and drug discovery. medchemexpress.com

The methyltetrazine group provides the bioorthogonal reactivity, enabling rapid and specific conjugation to molecules containing a strained alkene, such as TCO, via the IEDDA reaction. broadpharm.com The methyl group on the tetrazine ring enhances its stability. cd-bioparticles.netbroadpharm.com

The carboxylic acid terminus offers a convenient handle for conjugation to a wide range of biomolecules, particularly those containing primary amines, through the formation of a stable amide bond. cd-bioparticles.netbroadpharm.com This reaction is typically facilitated by the use of carbodiimide (B86325) activators like EDC. cd-bioparticles.net

The PEG4 spacer provides the benefits of PEGylation, including increased hydrophilicity and reduced steric hindrance, in a discrete and well-defined length. cd-bioparticles.net This precise length is crucial for optimizing the properties of the resulting bioconjugate.

As a heterobifunctional reagent, this compound allows for the sequential and controlled linkage of two different molecules. For example, it can be used to first attach to an amine-containing protein via its carboxylic acid and then react with a TCO-modified surface or another biomolecule through its tetrazine group. This capability is central to its use in creating complex bioconjugates for applications such as targeted drug delivery, where it can be used to link a targeting antibody to a therapeutic payload, and in the development of advanced diagnostic and imaging agents. medchemexpress.comharvard.edu

Properties

IUPAC Name

3-[2-[2-[2-[2-[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O7/c1-16-21-23-20(24-22-16)17-2-4-18(5-3-17)31-15-14-30-13-12-29-11-10-28-9-8-27-7-6-19(25)26/h2-5H,6-15H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFGOJBYDNENPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)OCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Reactivity of Methyltetrazine Peg4 Acid

Advanced Strategies for Methyltetrazine-PEG4-Acid Synthesis in Laboratory Settings

The synthesis of this compound is typically achieved through a modular approach, where the methyltetrazine moiety, the PEG4 spacer, and the carboxylic acid functional group are assembled sequentially. While specific, detailed synthetic procedures for this exact molecule are not extensively published in primary literature, the synthesis can be inferred from established methods for creating similar bifunctional linkers.

A common strategy involves the initial synthesis of a PEG4 spacer functionalized with an amine at one terminus and a protected carboxylic acid at the other. This intermediate can then be reacted with a methyltetrazine precursor. For instance, a synthetic route could start from a commercially available Cbz-protected asparagine. The side-chain amide is dehydrated to a nitrile using a reagent like N,N'-dicyclohexylcarbodiimide (DCC). nih.gov Subsequently, the tetrazine ring is formed through a one-step reaction involving hydrazine (B178648) hydrate (B1144303) and acetonitrile, catalyzed by 3-mercaptopropionic acid, followed by oxidation with sodium nitrite (B80452) under acidic conditions. nih.gov This would yield a Cbz-protected methyltetrazine amino acid.

Alternatively, a pre-formed methyltetrazine-amine (B608997) can be coupled to a PEG4-acid derivative. The synthesis of the linker itself, such as a disulfide-bridged PEG4 spacer, can be accomplished via oxidation of thiol-terminated PEG4 precursors. This activated PEG linker can then be reacted with methyltetrazine-amine in a solvent like dimethylformamide (DMF) with a base such as triethylamine (B128534) (TEA) to yield the desired conjugate. Purification is typically carried out using reverse-phase high-performance liquid chromatography (HPLC).

Functionalization of the Carboxylic Acid Moiety for Conjugation Research

The terminal carboxylic acid group of this compound is a key functional handle for its conjugation to various biomolecules and surfaces. This is primarily achieved through reactions that target the carboxyl group, converting it into a more reactive species or directly forming a stable linkage.

Amide Bond Formation with Primary Amine Groups: Reaction Mechanisms and Yield Optimization Studies

The most common functionalization of the carboxylic acid is its reaction with primary amine groups to form a stable amide bond. cd-bioparticles.netbroadpharm.commedchemexpress.com This reaction is not spontaneous and requires the use of activating agents, also known as coupling reagents.

The mechanism generally involves a two-step process. First, the carboxylic acid is activated by a coupling reagent. Common activators include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). cd-bioparticles.net These reagents react with the carboxyl group to form a highly reactive O-acylisourea intermediate. In the second step, this intermediate is susceptible to nucleophilic attack by a primary amine, which displaces the activated leaving group to form the thermodynamically stable amide bond. masterorganicchemistry.com The reaction is typically performed under neutral to slightly basic conditions (pH 7-9) to ensure the primary amine is deprotonated and thus nucleophilic. medium.com

To improve yields and prevent side reactions, additives such as N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) can be included. These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, NHS ester. This two-step, one-pot procedure minimizes the risk of racemization if the amine is part of a chiral molecule like an amino acid. masterorganicchemistry.com Other coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed and can lead to high-yield amide bond formation. broadpharm.commedchemexpress.combroadpharm.com

Derivatization via Esterification and Other Carboxyl-Reactive Chemistries

Besides direct amide bond formation, the carboxylic acid of this compound can be derivatized into other reactive functional groups. A prominent example is its conversion into an N-hydroxysuccinimide (NHS) ester. medium.comconju-probe.com This is achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide (B86325) like DCC or EDC. The resulting Methyltetrazine-PEG4-NHS ester is an amine-reactive labeling reagent that can be purified and stored for later use. medium.com These esters react efficiently with primary amines under mild conditions to form the corresponding amide bond. medium.com

The hydrophilic PEG4 spacer in these constructs not only enhances water solubility but also reduces potential steric hindrance during conjugation. medium.comconju-probe.com

Reactivity and Stability Profile of the Methyltetrazine Moiety in Bioorthogonal Contexts

The utility of this compound in biological applications is defined by the reactivity and stability of the methyltetrazine core. This moiety participates in bioorthogonal reactions, meaning its reactivity is selective and does not interfere with native biological functional groups. conju-probe.com

Kinetic Considerations for Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions

The primary bioorthogonal reaction involving tetrazines is the inverse-electron-demand Diels-Alder (IEDDA) reaction, often with a strained dienophile like trans-cyclooctene (B1233481) (TCO). medchemexpress.comeur.nlnih.gov This reaction is known for its exceptionally fast kinetics, with second-order rate constants that can reach up to 106 M-1s-1. eur.nlnih.govrsc.org This rapid reactivity allows for efficient conjugation even at low concentrations of reactants, which is crucial for in vivo applications. eur.nl

The rate of the IEDDA reaction is governed by the electronic properties of the tetrazine. Electron-withdrawing substituents on the tetrazine ring lower the energy of its lowest unoccupied molecular orbital (LUMO), which accelerates the reaction with the electron-rich dienophile. eur.nlrsc.org The reaction progress can be monitored spectroscopically by observing the disappearance of the characteristic tetrazine absorption band between 510 and 550 nm. nih.gov

Interactive Table: IEDDA Reaction Rate Constants of Various Tetrazines with axial-TCO

Tetrazine Derivative Second-Order Rate Constant (k₂) in PBS at 37 °C (M⁻¹s⁻¹)
Pyridyl-tetrazine (Py-Tz) >10,000
Triazolyl-tetrazine (3b) 10332
Methyl-tetrazine (Me-Tz) <2000
Phenyl-tetrazine (Ph-Tz) <2000

This table is based on data presented in a comparative study. acs.orgnih.gov

Influence of Methyl Substitution on Tetrazine Reactivity and In Vivo Stability

A critical aspect of designing tetrazine probes is balancing reactivity with stability. Highly reactive tetrazines, often bearing strong electron-withdrawing groups, tend to be less stable in aqueous or biological media, where they can be degraded by nucleophiles. acs.orgchemrxiv.org

The methyl group on the tetrazine ring is considered an electron-donating group. rsc.org Compared to unsubstituted tetrazines or those with electron-withdrawing substituents like a pyridyl group, methyl-substituted tetrazines generally exhibit slower IEDDA reaction kinetics. rsc.orgacs.orgnih.gov However, this is compensated by a significant increase in stability. eur.nlnih.gov For example, in a study comparing various tetrazines, after 48 hours in a cell culture medium (DMEM with 10% FBS), over 63% of the initial methyl-tetrazine remained, whereas less than 13% of pyridyl-tetrazine and H-tetrazine were left. nih.gov This enhanced stability is crucial for in vivo applications where the probe must circulate for a period to reach its target before reacting. eur.nlnih.gov Therefore, the methyl substitution provides a favorable compromise between reactivity and stability for many bioorthogonal applications. nih.gov

Interactive Table: Stability of Various Tetrazines in DMEM + 10% FBS at 37°C

Tetrazine Derivative Remaining Fraction after 48 hours (%)
Methyl-tetrazine (Me-Tz) >63%
Triazolyl-tetrazine (3b) >63%
Pyridyl-tetrazine (Py-Tz) <13%
H-tetrazine (H-Tz) <13%

This table is based on data from a stability study. nih.gov

Advanced Bioconjugation Strategies Employing Methyltetrazine Peg4 Acid

Fundamental Principles of Inverse-Electron-Demand Diels-Alder (IEDDA) Click Chemistry

The IEDDA reaction is a type of cycloaddition that, in contrast to the conventional Diels-Alder reaction, involves an electron-poor diene and an electron-rich dienophile. wikipedia.orgunits.it This reaction is classified as a type of "click chemistry" due to its efficiency and specificity, even in complex biological environments. rsc.orgunits.it A key feature of the IEDDA reaction is its bioorthogonality, meaning it can proceed within living systems without interfering with native biochemical processes. rsc.orgscispace.comrsc.org

The reaction's utility in bioconjugation is largely attributed to its catalyst-free nature and the ability to perform it in aqueous media, which is often a requirement for biological applications. iris-biotech.denih.govbroadpharm.com The reactants can be used at very low concentrations, which is advantageous when dealing with sensitive biomolecules. scispace.comnih.govbroadpharm.com

Mechanistic Understanding of Methyltetrazine-Trans-Cyclooctene (TCO) Ligation

The ligation between a methyltetrazine and a trans-cyclooctene (B1233481) (TCO) is a prime example of an IEDDA reaction. iris-biotech.deresearchgate.net The mechanism proceeds through a [4+2] cycloaddition, where the four pi-electrons of the tetrazine (the diene) react with the two pi-electrons of the TCO (the dienophile). rsc.orgresearchgate.net This initial cycloaddition forms a highly strained bicyclic intermediate. rsc.org

This intermediate then rapidly undergoes a retro-Diels-Alder reaction, leading to the elimination of a molecule of nitrogen gas (N₂). iris-biotech.debroadpharm.comresearchgate.net The final product is a stable dihydropyridazine (B8628806) linkage. broadpharm.com This irreversible process, driven by the release of N₂, is a key factor in the reaction's high efficiency. nih.govbroadpharm.com The methyl group on the tetrazine moiety enhances the stability of the compound, particularly in aqueous solutions. iris-biotech.debroadpharm.com

The frontier molecular orbital (FMO) theory provides a framework for understanding the reactivity in IEDDA reactions. nih.govresearchgate.net The reaction is governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the electron-rich dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the electron-poor diene (methyltetrazine). wikipedia.orgnih.govresearchgate.net A smaller energy gap between these orbitals leads to faster reaction kinetics. nih.gov

Kinetic Studies of IEDDA Reactions in Complex Biological Milieus

The kinetics of IEDDA reactions, particularly the tetrazine-TCO ligation, are exceptionally fast, with second-order rate constants that can reach up to 10⁶ M⁻¹s⁻¹. nih.govbroadpharm.comfrontiersin.orgnih.gov This rapid reactivity is crucial for applications in living systems, where biological processes occur on short timescales and reactant concentrations are often low. rsc.org

Several factors influence the reaction kinetics:

Dienophile Strain: Strained dienophiles, such as TCO, are more reactive. nih.gov TCO is significantly more reactive than its cis-cyclooctene isomer and other dienophiles like norbornene. nih.govfrontiersin.org

Substituents: The electronic properties of substituents on both the diene and dienophile play a role. Electron-donating groups on the dienophile and electron-withdrawing groups on the diene generally accelerate the reaction. nih.gov However, recent studies have shown that the reactivity of some substituted tetrazines is higher than what can be explained by electronic effects alone, suggesting that distortion of the tetrazine ring also plays a key role. acs.org

Steric Hindrance: Increased steric bulk around the reactive centers can impede the reaction. nih.gov

The reaction's progress can be monitored spectroscopically by observing the disappearance of the characteristic absorption band of the tetrazine, which typically falls between 510 and 550 nm. nih.govbroadpharm.com

Interactive Table: Comparison of Bioorthogonal Reaction Kinetics

Reaction TypeDienophile/AlkyneDiene/Azide (B81097)Second-Order Rate Constant (k₂)Catalyst Required
IEDDA Trans-cyclooctene (TCO)Methyltetrazine~800 - 30,000 M⁻¹s⁻¹ iris-biotech.deNo
IEDDA sTCO (strained TCO)Tetrazineup to 10⁶ M⁻¹s⁻¹ frontiersin.orgNo
IEDDA NorborneneTetrazine~1.9 M⁻¹s⁻¹ nih.govNo
SPAAC CyclooctyneAzide1.2–2.4 × 10⁻⁴ M⁻¹s⁻¹ nih.govNo

Conjugation to Biomolecules via the Methyltetrazine Moiety

The methyltetrazine group in Methyltetrazine-PEG4-Acid serves as a highly specific "handle" for attaching this linker to biomolecules that have been pre-functionalized with a TCO group. The carboxylic acid end of the this compound can be activated to react with primary amines on other molecules, but the core of the bioconjugation strategy discussed here is the IEDDA reaction. broadpharm.com

Site-Specific Modification of Proteins and Peptides with TCO-Modified Substrates

Site-specific modification of proteins and peptides is crucial for creating well-defined bioconjugates that retain their biological activity. mpg.de The IEDDA reaction between a methyltetrazine-functionalized molecule and a TCO-modified protein allows for precise control over the conjugation site.

The general strategy involves two steps:

Introduction of TCO: A TCO moiety is introduced into the protein or peptide at a specific site. This can be achieved through various methods, such as reacting a TCO-NHS ester with lysine (B10760008) residues or using genetic code expansion to incorporate an unnatural amino acid bearing a TCO group. nih.gov

IEDDA Ligation: The TCO-modified protein is then reacted with this compound (or a derivative thereof). The highly specific and rapid reaction ensures that the PEG linker and any associated cargo are attached only at the desired TCO site. mpg.de

This approach has been used to create a variety of bioconjugates, including antibody-drug conjugates and fluorescently labeled proteins for imaging. scispace.commpg.de For example, an anti-HER2 single-domain antibody (sdAb) has been successfully derivatized with a TCO-containing agent and subsequently labeled with a tetrazine-bearing imaging agent via IEDDA chemistry. nih.govsnmjournals.org

Labeling of Nucleic Acids and Oligonucleotides

The principles of IEDDA chemistry are also applicable to the labeling of nucleic acids and oligonucleotides. researchgate.netchemimpex.comgoogle.com Similar to proteins, nucleic acids can be chemically modified to incorporate a TCO group. This can be done during solid-phase synthesis by using a TCO-modified phosphoramidite (B1245037) or post-synthetically by reacting an amine-modified oligonucleotide with a TCO-NHS ester. thermofisher.com

Once the TCO-modified nucleic acid is prepared, it can be readily conjugated to this compound. This allows for the attachment of various functionalities, such as fluorescent dyes or other reporter molecules, to specific locations within a DNA or RNA strand. epo.org

Leveraging the PEG4 Spacer for Enhanced Bioconjugate Properties

The tetraethylene glycol (PEG4) spacer in this compound is not merely a passive linker; it imparts several beneficial properties to the resulting bioconjugate. scispace.combroadpharm.combroadpharm.comresearchgate.netconju-probe.com

Increased Hydrophilicity: The PEG4 spacer is hydrophilic, which enhances the water solubility of the bioconjugate. conju-probe.comconju-probe.commedium.com This is particularly important for proteins that may be prone to aggregation upon modification with hydrophobic labels. medium.com

Reduced Steric Hindrance: The flexible and extended nature of the PEG4 arm provides spatial separation between the conjugated molecules. medium.comaxispharm.com This can minimize steric clashes that might otherwise interfere with the biological activity of the protein or the function of the attached molecule.

Improved Pharmacokinetics: In therapeutic applications, PEGylation (the attachment of PEG chains) is a well-established strategy to improve the pharmacokinetic profile of protein drugs. The PEG4 spacer can contribute to this effect, potentially leading to longer circulation times and reduced immunogenicity.

Biocompatibility: The IEDDA reaction itself is biocompatible, and the PEG spacer further enhances this by being non-toxic and having low immunogenicity. conju-probe.comconju-probe.com

Interactive Table: Properties Conferred by the PEG4 Spacer

PropertyDescriptionBenefit in Bioconjugation
Hydrophilicity The ethylene (B1197577) glycol units are water-soluble.Enhances solubility of the conjugate in aqueous buffers, preventing aggregation. conju-probe.comconju-probe.commedium.com
Flexibility The single bonds in the PEG chain allow for free rotation.Reduces steric hindrance between the biomolecule and the attached label or drug. medium.comaxispharm.com
Biocompatibility PEG is generally non-toxic and non-immunogenic.Minimizes adverse reactions when the bioconjugate is used in biological systems. conju-probe.comconju-probe.com

Impact on Hydrophilicity and Solubility of Bioconjugates

A primary challenge in bioconjugation, especially when developing antibody-drug conjugates (ADCs), is the often hydrophobic nature of the payload molecules. adcreview.comlabinsights.nl Attempts to increase the drug-to-antibody ratio (DAR) can lead to aggregation, loss of antibody affinity, and rapid clearance from circulation due to the increased hydrophobicity of the conjugate. adcreview.com The incorporation of hydrophilic linkers, such as those containing polyethylene (B3416737) glycol (PEG), is a well-established strategy to counteract these issues. researchgate.netnih.gov

The this compound linker leverages a discrete, monodisperse PEG4 chain. This chain introduces hydrophilic ethylene oxide units, which significantly enhance the water solubility of the molecule and the resulting bioconjugate. precisepeg.com This improved hydrophilicity is crucial for preventing aggregation in aqueous environments, a critical factor for in vivo applications. By masking the hydrophobicity of cytotoxic drugs or other payloads, the PEG4 spacer helps maintain the stability and solubility of the bioconjugate, even at higher DARs. labinsights.nlresearchgate.net Studies have shown that using hydrophilic PEG linkers can lead to dramatically improved pharmacokinetic profiles, including prolonged half-life and increased plasma concentrations. adcreview.comlabinsights.nl

The strategic placement of PEG units within a linker can be finely tuned to optimize the stability and performance of bioconjugates. researchgate.netnih.gov Research on ADCs has demonstrated that linkers incorporating PEG moieties can be engineered to create highly loaded conjugates that resist aggregation. researchgate.net For instance, the use of branched or multi-arm PEG linkers allows for the attachment of more hydrophobic drug molecules than traditional linkers without causing the conjugate to aggregate. adcreview.comlabinsights.nl This enables the delivery of a higher concentration of the cytotoxic drug to target cells, potentially enhancing therapeutic potency. adcreview.com

Table 1: Impact of PEGylation on Bioconjugate Properties

PropertyObservation with PEG LinkerRationaleSource
Solubility Significantly increased for hydrophobic payloads.The hydrophilic nature of the PEG chain improves solubility in aqueous solutions. labinsights.nlprecisepeg.com labinsights.nlprecisepeg.com
Aggregation Reduced tendency for bioconjugate aggregation, even at high Drug-to-Antibody Ratios (DARs).The PEG spacer masks the hydrophobicity of the payload, preventing intermolecular hydrophobic interactions. adcreview.comlabinsights.nlresearchgate.net adcreview.comlabinsights.nlresearchgate.net
Pharmacokinetics Prolonged half-life (t1/2) and increased area under the plasma concentration-time curve (AUC).Improved solubility and stability lead to slower clearance rates. adcreview.comlabinsights.nlnih.gov adcreview.comlabinsights.nlnih.gov
Conjugation Efficiency PEG spacers can reduce steric hindrance, potentially enhancing conjugation rates. The flexible PEG chain provides distance between the reactive moiety and the biomolecule.

Reduction of Non-Specific Interactions and Immunogenicity in In Vivo Applications

In addition to improving solubility, the PEG4 spacer in this compound plays a crucial role in minimizing undesirable biological interactions in vivo. The hydrophilic and flexible nature of the PEG chain creates a hydration shell around the bioconjugate. acs.org This "stealth" effect helps to reduce non-specific binding to proteins and cells, a common issue that can lead to off-target toxicity and rapid clearance from the body. nih.govresearchgate.netnih.gov

Research has consistently shown that modifying surfaces and molecules with PEG can significantly decrease non-specific protein adsorption. nih.govresearchgate.net In one study involving immunoassays, hydrogels modified with PEG-diacrylate exhibited a 10-fold reduction in non-specific binding compared to non-PEGylated controls. nih.govresearchgate.net This reduction in non-specific interactions is critical for targeted applications, ensuring that the bioconjugate interacts primarily with its intended target. nih.govchemimpex.com For example, PEGylating quantum dots was found to be essential for reducing non-specific cell staining and improving the signal-to-noise ratio in bioimaging. researchgate.netnih.gov

Furthermore, PEGylation is a widely recognized strategy for reducing the immunogenicity of therapeutic molecules. precisepeg.commonash.edunih.gov By masking potential immunogenic epitopes on the surface of a protein or nanoparticle, the PEG chain can prevent recognition by the immune system. precisepeg.comacs.org This is particularly important for therapeutic proteins, which can elicit an immune response leading to the formation of anti-drug antibodies. monash.edunih.gov Such an immune response can result in accelerated blood clearance of the therapeutic, reduced efficacy, and potential hypersensitivity reactions. monash.edunih.gov While the immunogenicity of PEG itself (the "anti-PEG antibody" phenomenon) is a subject of ongoing research, PEGylation, especially with shorter, discrete chains like PEG4, remains a cornerstone for improving the safety profile of bioconjugates by shielding them from the immune system. acs.orgmonash.edunih.gov

Table 2: Research Findings on PEG-Mediated Reduction of Non-Specific Binding

Study FocusSystemKey FindingQuantitative ResultSource
Immunoassay Improvement PEG-modified polyacrylate hydrogels for Staphylococcal Enterotoxin B (SEB) detection.Incorporation of PEG-diacrylate significantly reduced non-specific protein binding.10-fold decrease in non-specific binding; 6-fold increase in specific binding signal. nih.govresearchgate.net
Quantum Dot Stabilization PEGylation of CdPbS aqueous quantum dots (AQDs) for cell imaging.PEGylation stabilized the AQDs and reduced non-specific binding to cells.Conjugation with a bifunctional PEG linker led to a signal-to-noise ratio of 8 in specific cell staining. researchgate.netnih.gov
Liposome Surface Interactions PEGylation of DNA-functionalized liposomes.PEGylation can block non-specific aggregation and binding to surfaces.The effect was dependent on the percentage of PEG and lipid composition; it did not always linearly reduce binding. biorxiv.org biorxiv.org

Applications of Methyltetrazine Peg4 Acid in Targeted Therapeutic Development

Antibody-Drug Conjugates (ADCs) Research and Design

ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic payload. broadpharm.com The linker connecting the antibody and the drug is a critical component that influences the ADC's efficacy, stability, and therapeutic window. broadpharm.comnih.gov Methyltetrazine-PEG4-Acid is increasingly utilized in ADC research for its ability to facilitate precise bioconjugation through click chemistry, offering advantages over traditional conjugation methods. medchemexpress.com

Linker Stability and Drug Release Mechanisms in ADC Constructs

The ideal ADC linker must remain stable in systemic circulation to prevent premature release of the cytotoxic payload, which could lead to off-target toxicity. rsc.org Conversely, upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the drug. rsc.org

The drug release mechanism from a this compound-based ADC is primarily determined by the nature of the bond connecting the payload to the linker construct. For instance, if a payload is attached to the acid group of the linker via an ester bond, it can be designed to be cleaved by intracellular enzymes like esterases. More commonly, cleavable peptides (e.g., valine-citrulline) are incorporated into the linker system, which are selectively cleaved by lysosomal proteases like Cathepsin B, an enzyme often overexpressed in tumor cells. rsc.org This ensures that the potent cytotoxic drug is released predominantly inside the target cell, maximizing its therapeutic effect while minimizing systemic exposure. rsc.org

Table 1: Research Findings on Linker Stability and Release

Linker ComponentKey FeatureImplication for ADC ConstructCitation
Methyltetrazine Forms stable covalent bond with TCO via IEDDA click chemistry.High stability in circulation, preventing premature drug release. explorationpub.com
PEG4 Spacer Hydrophilic, flexible chain.Improves solubility and pharmacokinetics of the ADC. medchemexpress.com
Enzyme-Cleavable Moiety (e.g., Val-Cit) Substrate for lysosomal proteases (e.g., Cathepsin B).Ensures targeted, intracellular drug release within cancer cells. rsc.org
Acid Group Functional handle for payload attachment.Allows for the incorporation of various payloads with different release chemistries. broadpharm.com

Methodologies for Controlling Drug-to-Antibody Ratio (DAR) in this compound-based ADCs

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. researchgate.net A heterogeneous mixture of ADCs with varying DARs can lead to inconsistent pharmacokinetics and reduced efficacy. researchgate.net Achieving a homogeneous ADC with a controlled DAR is a major goal in ADC design. A DAR of approximately 4 is often considered optimal. researchgate.net

This compound facilitates precise DAR control through site-specific conjugation strategies. Traditional methods that target native lysine (B10760008) or cysteine residues often result in heterogeneous products. researchgate.net In contrast, bioorthogonal chemistry allows for more controlled reactions.

One advanced method involves engineering the antibody to incorporate a specific amino acid sequence that can be enzymatically modified to attach a dienophile (like TCO). explorationpub.comfrontiersin.org For example, microbial transglutaminase (MTGase) can selectively install a linker onto a specific glutamine residue (e.g., Q295) on the antibody's Fc region. frontiersin.org This modified antibody can then be reacted with a this compound-payload conjugate. Because the reaction is highly specific and occurs only at the engineered site, it allows for the production of homogeneous ADCs with a precisely defined DAR. explorationpub.comfrontiersin.org This approach has been used to create ADCs with a DAR of exactly 2 or, using branched linkers, a DAR of 4. frontiersin.org

Table 2: Methodologies for DAR Control

MethodologyDescriptionAdvantageCitation
Site-Specific Enzymatic Modification Microbial transglutaminase (MTGase) is used to attach a bioorthogonal handle (e.g., TCO) to a specific glutamine residue on the antibody.Produces highly homogeneous ADCs with a defined DAR (e.g., DAR=2). frontiersin.org
Branched Linker Conjugation A bifunctional or branched linker is installed site-specifically, providing two orthogonal click handles (e.g., azide (B81097) and methyltetrazine).Allows for the quantitative installation of two distinct payloads or two of the same payload, achieving a precise DAR of 4. explorationpub.comfrontiersin.org
Stoichiometric Control By carefully controlling the molar ratio of the tetrazine-linker-drug to the TCO-antibody, a target DAR can be approximated.Simpler approach than antibody engineering, can achieve DARs of 1-2. chemicalbook.com

Pretargeting Approaches in ADC Delivery Systems

Pretargeting is a multi-step strategy designed to improve the therapeutic index of ADCs by separating the tumor-targeting step from the delivery of the toxic payload. medkoo.com This approach is particularly beneficial for radionuclide therapy, where minimizing radiation exposure to healthy tissues is paramount. medkoo.com

In a typical pretargeting system using methyltetrazine chemistry, a modified antibody, functionalized with a bioorthogonal handle like trans-cyclooctene (B1233481) (TCO), is administered first. medkoo.comnih.gov This antibody is allowed to circulate and accumulate at the tumor site while unbound antibodies are cleared from the system. In a second step, a much smaller, fast-clearing molecule, such as a this compound linker carrying a potent payload (e.g., a radionuclide or cytotoxic drug), is administered. medkoo.comacs.org This small molecule rapidly finds and reacts with the pre-accumulated TCO-antibody at the tumor site via the IEDDA click reaction. medkoo.com Unreacted tetrazine-payload conjugates are quickly eliminated from the body due to their small size, significantly reducing systemic toxicity. medkoo.com

The extremely fast kinetics of the tetrazine-TCO ligation (up to 10^6 M⁻¹s⁻¹) make it ideal for in vivo applications, ensuring efficient capture of the payload at the target site. medkoo.com This strategy has been shown to enhance tumor-to-organ ratios and improve therapeutic outcomes in preclinical models. nih.govacs.org

Proteolysis-Targeting Chimeras (PROTACs) Synthesis and Optimization

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) rather than simply inhibiting it. nih.govsigmaaldrich.com They consist of two ligands—one that binds to the POI and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. frontiersin.org This proximity induces the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the cell's proteasome. frontiersin.orgsigmaaldrich.com

This compound as a PROTAC Linker Component

The linker is a crucial component of a PROTAC, as its length, rigidity, and composition significantly impact the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is essential for degradation efficacy. nih.govexplorationpub.com this compound is explicitly identified as a PEG-based PROTAC linker, used in the synthesis of these advanced therapeutic molecules. medchemexpress.comchemicalbook.commedkoo.com

Its utility stems from the "click chemistry" handle provided by the methyltetrazine group. This allows for the modular and efficient assembly of PROTACs. explorationpub.com For example, a warhead ligand for the POI can be modified with a TCO group, while an E3 ligase ligand (e.g., a thalidomide (B1683933) derivative) is modified with a methyltetrazine linker. nih.gov These two components can then be "clicked" together to form the final PROTAC. This modularity facilitates the rapid synthesis of PROTAC libraries with varying linker lengths and attachment points for optimization. explorationpub.com

A more advanced strategy, termed "Click-formed Proteolysis Targeting Chimeras" (CLIPTACs), involves administering the two smaller precursor molecules (e.g., TCO-ligand and Tetrazine-E3 recruiter) separately. nih.gov These precursors are designed to be more cell-permeable than a large, pre-formed PROTAC. Once inside the cell, they self-assemble into the active PROTAC molecule via the tetrazine click reaction, achieving targeted protein degradation. nih.govnih.gov

Design Considerations for E3 Ubiquitin Ligase Recruitment in PROTAC Structures

The successful recruitment of an E3 ubiquitin ligase, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), is the defining step in a PROTAC's mechanism of action. rsc.orgfrontiersin.org The design of the linker is critical for orienting the POI and the E3 ligase in a productive conformation that allows for efficient ubiquitin transfer. explorationpub.com

When using this compound as a linker component, several design factors are considered:

Linker Length and Flexibility : The PEG4 component provides a flexible and hydrophilic spacer of a defined length. glpbio.com This is critical because a linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long may not effectively bring the two proteins into close proximity. explorationpub.com

Attachment Points : The point at which the methyltetrazine linker is attached to the E3 ligase ligand and the POI ligand is crucial. Different attachment vectors can alter the geometry of the ternary complex, profoundly affecting degradation potency and even selectivity. explorationpub.com The acid group of this compound provides a convenient handle for conjugation to amine groups on the E3 ligase ligand, often via stable amide bond formation. broadpharm.com

In-Cell Assembly : For CLIPTAC strategies, the reactivity of the methyltetrazine group is a key design consideration. nih.gov The methyl-substituted tetrazine offers a good balance of high reactivity with TCO for rapid in-cell assembly, while maintaining sufficient stability in biological media to reach its target. nih.gov This approach leverages the linker's chemical properties to overcome bioavailability challenges and enable intracellular PROTAC formation for ligase recruitment. nih.govnih.gov

Targeted Delivery of Genetic Materials (e.g., siRNA)

The unique properties of this compound make it a valuable tool for the targeted delivery of genetic materials, such as small interfering RNA (siRNA). This approach leverages the precision of bioorthogonal chemistry to conjugate siRNA to targeting moieties, like antibodies, creating highly specific therapeutic agents. The methyltetrazine group facilitates a rapid and selective reaction, while the PEG4 linker enhances solubility and stability in biological environments. nih.gov

Researchers have systematically studied the structure-activity relationships of antibody-oligonucleotide conjugates (AOCs) to optimize their therapeutic potential. nih.govacs.org In these studies, a methyltetrazine group is attached to the siRNA, which then reacts with a complementary group, such as trans-cyclooctene (TCO), on a targeting antibody. This "click chemistry" reaction forms a stable linkage, creating an antibody-siRNA conjugate designed to deliver the siRNA payload to specific cells or tissues. nih.govacs.org

Key factors influencing the efficacy of these conjugates include the choice of conjugation site on the antibody, the chemistry of the siRNA, and the nature of the linker. acs.org For instance, the inclusion of a PEG linker can provide steric shielding, protecting the siRNA from nuclease degradation and reducing non-specific protein binding. nih.gov This enhanced stability and targeted delivery can lead to more effective gene silencing at the desired site. nih.gov Research in this area has led to the development of advanced gene carriers with liver-targeting and endosomal escape functionalities, aiming to improve transfection efficiency while maintaining biocompatibility. uiowa.edu

The following table summarizes key research findings in the application of methyltetrazine-based chemistry for siRNA delivery.

Research Focus Key Findings Reference
Structure-Activity Relationship of Antibody-siRNA ConjugatesThe conjugation site, siRNA chemistry, and drug-to-antibody ratio are critical for optimal pharmacokinetics and siRNA delivery. PEGylation shields the siRNA from nucleases and reduces non-specific binding. nih.govacs.org
Synthesis of Antibody-Oligonucleotide ConjugatesMethyltetrazine-siRNA is generated by conjugating a methyltetrazine NHS ester to an amine handle on the siRNA. This conjugate is then "clicked" to a TCO-functionalized antibody. nih.govacs.org
Development of Novel Gene CarriersAdvanced gene carriers incorporating PEGylated polyacridine conjugates with liver-targeting functionalities are being developed to enhance specific cell binding and gene transfer. uiowa.edu

Development of Other Targeted Small Molecule Therapeutics

This compound is instrumental in the development of various targeted small molecule therapeutics beyond genetic materials. Its primary role is as a heterobifunctional linker, enabling the precise construction of complex therapeutic agents like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). chemimpex.commedchemexpress.comchemicalbook.com The tetrazine moiety participates in exceptionally fast and selective bioorthogonal "click" reactions, while the carboxylic acid group allows for stable amide bond formation with amine-containing molecules. axispharm.comcd-bioparticles.netbroadpharm.com

In the realm of ADCs, this compound facilitates the attachment of potent small-molecule drugs to antibodies that target specific cancer cells. This strategy concentrates the therapeutic agent at the tumor site, enhancing its efficacy while minimizing systemic toxicity. chemimpex.com A key application is in pre-targeted therapy, where the antibody is administered first, allowed to accumulate at the target site, and then a tetrazine-modified drug is introduced, which rapidly "clicks" onto the antibody.

Another significant application is the "click-to-release" strategy for prodrug activation. nih.govbiorxiv.org In this approach, a bioactive molecule is "caged" with a dienophile, such as trans-cyclooctene (TCO), rendering it inactive. biorxiv.org Upon introduction of a tetrazine-containing molecule, a rapid ligation reaction occurs, followed by an elimination step that releases the active drug at the target location. nih.govresearchgate.net This method allows for spatiotemporal control over drug release, which can even be triggered by external stimuli like light in experimental setups. biorxiv.org

Furthermore, this compound is used in the synthesis of PROTACs. medchemexpress.comchemicalbook.com PROTACs are novel therapeutic agents that co-opt the cell's own protein disposal machinery (the ubiquitin-proteasome system) to selectively degrade disease-causing proteins. medchemexpress.com The linker, for which this compound is a building block, connects a ligand that binds to the target protein with a ligand for an E3 ubiquitin ligase, initiating the degradation process. medchemexpress.com

The table below details research findings concerning the use of methyltetrazine chemistry in developing targeted small molecule therapeutics.

Therapeutic Strategy Mechanism and Key Findings Reference
Antibody-Drug Conjugates (ADCs)Methyltetrazine linkers are used to attach cytotoxic drugs to targeting antibodies, enabling selective delivery to cancer cells. This approach improves the therapeutic index of the drug. nih.gov
"Click-to-Release" ProdrugsA TCO-caged drug is activated in vivo by a tetrazine-triggered cleavage reaction. This allows for controlled, localized release of the therapeutic agent, as demonstrated with drugs like doxorubicin. nih.govbiorxiv.orgresearchgate.net
Proteolysis Targeting Chimeras (PROTACs)This compound serves as a PEG-based linker in the synthesis of PROTACs, which recruit the ubiquitin-proteasome system to degrade specific target proteins. medchemexpress.comchemicalbook.com
Pre-targeted TherapyA targeting antibody is administered first, followed by a tetrazine-modified drug that homes in on and reacts with the antibody at the disease site, enabling precise drug release.

Methyltetrazine Peg4 Acid in Molecular Imaging and Diagnostics Research

Radiopharmaceutical Synthesis for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) Imaging

The unique properties of Methyltetrazine-PEG4-Acid have made it an invaluable tool in the synthesis of radiopharmaceuticals for PET and SPECT imaging. These imaging modalities rely on the detection of gamma rays emitted by radionuclides, and the ability to precisely target these radionuclides to specific biological sites is paramount for effective diagnosis. The IEDDA reaction, often referred to as tetrazine ligation, is central to these applications due to its biocompatibility and exceptionally fast reaction rates, which are essential for in vivo chemistry. conju-probe.comnih.govconju-probe.com

The carboxylic acid group of this compound serves as a primary site for conjugation to chelators. broadpharm.com Chelators are molecules capable of forming stable complexes with radiometals used in PET and SPECT imaging, such as Gallium-68, Copper-64, Indium-111, and Lutetium-177. researchgate.net The acid can be activated to react with primary amine groups on a chelator, forming a stable amide bond. vectorlabs.combroadpharm.com This creates a construct where the methyltetrazine moiety is available for bioorthogonal reactions, and the chelator is ready to be loaded with a radionuclide.

Researchers have developed multifaceted platforms that incorporate a tetrazine, a chelator, and often a fluorophore for multi-modal imaging. nih.gov For instance, a DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator can be conjugated to a tetrazine-containing scaffold, which is then successfully radiolabeled with isotopes like Indium-111 (for SPECT) and Actinium-225 (for therapy). nih.gov The choice of chelator and linker chemistry, including the PEG spacer, can significantly impact the pharmacokinetic profile of the resulting radioligand, affecting its in vivo performance. researchgate.net

ComponentFunction in Radiopharmaceutical ProbeExample
Methyltetrazine Bioorthogonal reactive group for targetingReacts with TCO-modified antibodies
PEG4 Spacer Enhances aqueous solubility and bioavailabilityImproves in vivo pharmacokinetics
Carboxylic Acid Conjugation handle for linking other moleculesForms amide bond with amine-functionalized chelators
Chelator Binds and stably holds a radiometalDOTA, NOTA
Radionuclide Emits radiation for PET or SPECT detection68Ga, 64Cu, 111In, 177Lu

Pretargeting is a multi-step strategy designed to overcome the limitations of directly labeled antibodies, which often have slow pharmacokinetics. e-century.usnih.gov This approach significantly improves the target-to-background (T/B) ratio and reduces the radiation dose to non-target tissues. e-century.usresearchgate.net The tetrazine ligation is the most successful bioorthogonal reaction for implementing pretargeting strategies due to its extremely high reaction rates. nih.gove-century.us

The process involves two main steps:

Administration of the Targeting Agent: A biomolecule, typically a monoclonal antibody modified with a trans-cyclooctene (B1233481) (TCO) group, is administered to the patient. This antibody selectively binds to a specific target, such as a cancer biomarker on the surface of tumor cells. Sufficient time is allowed for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation. nih.gov

Administration of the Radiotracer: A small, radiolabeled tetrazine probe, synthesized using a molecule like this compound, is injected. nih.gov This probe circulates rapidly through the body, and upon encountering the TCO-modified antibody at the target site, it undergoes a rapid IEDDA "click" reaction, effectively "trapping" the radioactivity at the location of the disease. conju-probe.comnih.gov The small size of the tetrazine probe allows any excess, unreacted radiotracer to be cleared quickly from the body, leading to high-contrast images at earlier time points. researchgate.nete-century.us

This pretargeting method combines the high specificity of antibodies with the favorable pharmacokinetics of small-molecule radiotracers, enabling the use of short-lived radionuclides like Gallium-68 and Fluorine-18 for high-resolution PET imaging. nih.govresearchgate.net

Fluorescent Probe Design and Application

The same bioorthogonal chemistry that makes this compound suitable for radiopharmaceuticals also enables its use in the design of fluorescent probes for cellular and tissue imaging. nih.govfrontiersin.org Tetrazine bioorthogonal reactions are increasingly applied in fluorescence imaging due to their ability to facilitate a "turn-on" signal, where fluorescence is enhanced upon reaction, reducing background noise. nih.govfrontiersin.org

This compound can be readily integrated into fluorescent probes. The carboxylic acid group is used to attach a fluorophore, creating a dual-function molecule. This probe can then be used in a two-step labeling strategy analogous to pretargeted imaging. For example, cells or tissues can be treated with a TCO-modified molecule that targets a specific protein or structure. Subsequently, the tetrazine-fluorophore conjugate is added, which "clicks" to the TCO tag, rendering the target fluorescent. nih.gov

The hydrophilic PEG4 spacer is beneficial in this context as well, as it increases the water solubility of the probe, which is crucial for use in aqueous biological environments. conju-probe.com This strategy has been used to label a variety of biological targets, including cell surface epitopes and intracellular components. e-century.us

Probe ComponentRole in Fluorescent Bioconjugate
Fluorophore Emits light for detection by microscopy
This compound Links the fluorophore to the target via click chemistry
Targeting Moiety (TCO-modified) Binds to a specific biological structure

The rapid kinetics of the tetrazine-TCO ligation are highly advantageous for real-time imaging in living organisms (in vivo) and in excised tissues (ex vivo). nih.gov This allows researchers to visualize dynamic biological processes as they happen. For instance, a TCO-labeled compound can be administered to a living animal model, and after a suitable distribution period, a tetrazine-fluorophore probe is injected. The bioorthogonal reaction occurs rapidly in vivo, allowing for the real-time imaging of the targeted tissues or cells using techniques like fluorescence microscopy or whole-body optical imaging. nih.govfrontiersin.org

One study demonstrated this by designing a methyltetrazine-containing probe to image enzyme activity in live cells. nih.gov Jurkat T-cells were incubated with the probe, which targeted specific cathepsins. A subsequent reaction with a TCO-linked fluorophore (sCy5-TCO) allowed for the fluorescent labeling and imaging of the enzyme-probe complex within the cells. nih.gov This approach enables the tracking and imaging of important biomolecules in their native physiological environments. nih.gov

Bioluminescence and Other Advanced Imaging Modalities Utilizing this compound Conjugates

While the primary applications of this compound in imaging are centered on PET, SPECT, and fluorescence, the underlying bioorthogonal chemistry is versatile and applicable to other advanced imaging modalities. The core principle remains the same: using the highly specific and rapid tetrazine-TCO reaction to bring an imaging agent to a pre-targeted location.

Though specific examples directly linking this compound to bioluminescence imaging are less common in the reviewed literature, the strategy is conceptually feasible. In a potential bioluminescence application, a TCO-modified targeting agent could be used to localize a substrate or an enzyme component of a bioluminescent system. A subsequent injection of a tetrazine-conjugated partner molecule would complete the bioluminescent pair at the target site, generating light that can be detected. The modularity of the click chemistry approach allows for the conjugation of virtually any imaging agent, opening possibilities for its use in magnetic resonance imaging (MRI) contrast agents, Raman spectroscopy probes, and other emerging techniques. The ability to conjugate different functional units—be it a chelator for a radiometal, a fluorophore, or another reporter molecule—makes tetrazine-based linkers like this compound a powerful platform for creating novel multimodal imaging agents.

Functional Material and Surface Modification Research with Methyltetrazine Peg4 Acid

Polymer Conjugation and Functionalization

Methyltetrazine-PEG4-Acid is a versatile tool for the modification and conjugation of polymers. The carboxylic acid group serves as a handle for covalently attaching the linker to polymers that possess primary or secondary amine functionalities. This reaction typically requires activation of the carboxylic acid using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU) to form a stable amide bond. researchgate.netnih.govnih.gov Once the polymer is functionalized with the methyltetrazine moiety, it can be rapidly and specifically conjugated to other polymers or biomolecules that have been modified with a TCO group. nih.gov

This strategy is employed to create complex macromolecular structures such as block copolymers and polymer-protein conjugates. The PEG4 spacer plays a crucial role by increasing the hydrophilicity of the resulting conjugate and providing a flexible, extended connection that can reduce steric hindrance between the conjugated entities. acs.org Derivatives like Methyltetrazine-PEG4-NHS Ester, which has a pre-activated N-hydroxysuccinimide ester, can directly react with amines without the need for separate activation steps, streamlining the functionalization of amine-containing polymers and biomolecules like proteins and antibodies. acs.orgresearchgate.netnih.gov Researchers have utilized polymer-modified tetrazines (PMTs) to optimize reactant pharmacokinetics for efficient in vivo click reactions, demonstrating the utility of this approach in complex biological settings. nih.gov

Surface Chemistry of Nanomaterials and Interfaces

The ability to precisely control the surface chemistry of nanomaterials is critical for their application in biomedicine and materials science. This compound and its derivatives provide a robust method for functionalizing various nanomaterials, rendering them suitable for targeted drug delivery, imaging, and diagnostics. The functionalization imparts desirable properties such as increased aqueous dispersibility, improved biocompatibility, and the introduction of specific reactive sites for subsequent conjugation. acs.orgcore.ac.uk

The unique electronic and mechanical properties of carbon nanomaterials like carbon nanotubes (CNTs), graphene, and graphene oxide (GO) are often leveraged by modifying their surfaces. Functionalization is key to improving their solubility and biocompatibility, which is otherwise limited.

Two primary strategies are used for this functionalization:

Non-covalent functionalization : This approach preserves the intrinsic electronic structure of the carbon nanomaterial. It often involves molecules that can interact with the nanomaterial surface through π-π stacking. For instance, a pyrene-containing linker, such as Pyrene-PEG3-Methyltetrazine, can be adsorbed onto the surface of graphene or CNTs. The pyrene moiety anchors the linker to the surface, exposing the methyltetrazine group for subsequent bioorthogonal conjugation.

Covalent functionalization : This method involves the formation of stable chemical bonds with the nanomaterial. CNTs and GO can be treated with acids to introduce carboxylic acid groups on their surface. These groups can then be coupled to amine-modified linkers. Conversely, the carboxylic acid of this compound can be reacted with aminated carbon nanomaterials. Studies have shown that tetrazine derivatives can be covalently grafted onto the surface of graphene oxide, creating a versatile platform for further modification.

In both strategies, the terminal methyltetrazine group acts as a versatile chemical handle, allowing for the attachment of a wide range of molecules, including drugs, proteins, and fluorophores, via the highly efficient tetrazine-TCO click reaction.

Table 2: Comparison of Functionalization Strategies for Carbon Nanomaterials

Strategy Mechanism Key Reagent Example Effect on Nanomaterial Structure
Non-Covalent π-π stacking Pyrene-PEG3-Methyltetrazine Preserves sp2 hybridization and electronic properties.

| Covalent | Amide bond formation | this compound (with aminated nanomaterial) | Disrupts sp2 hybridization, altering electronic properties. |

Beyond carbon-based materials, this compound is valuable for modifying the surfaces of other nanoparticles, such as gold nanoparticles (AuNPs) and superparamagnetic iron oxide nanoparticles (SPIONs), for biomedical uses. core.ac.uk Surface modification is essential to prevent aggregation in physiological conditions, reduce toxicity, and enable targeted delivery. acs.org

The process typically involves first introducing amine groups onto the nanoparticle surface, which can then be coupled with the carboxylic acid of this compound (or its NHS ester derivative). This functionalization imparts several key advantages:

Biocompatibility : The hydrophilic PEG spacer helps to reduce non-specific protein adsorption, a phenomenon that can trigger an immune response and rapid clearance from circulation. researchgate.net

Stability : The PEG layer increases the colloidal stability of the nanoparticles in biological fluids.

Targeted Conjugation : The exposed methyltetrazine group provides a bioorthogonal handle for attaching targeting ligands (e.g., antibodies, peptides) that can direct the nanoparticles to specific cells or tissues. This is achieved by reacting the tetrazine-functionalized nanoparticle with a TCO-modified targeting molecule.

This modular approach allows for the construction of sophisticated nanoparticle-based systems for applications ranging from targeted drug delivery to advanced medical imaging.

Fabrication of Bioactive Hydrogels and Polymeric Scaffolds

Hydrogels are water-swollen polymer networks widely used in tissue engineering and regenerative medicine as scaffolds that mimic the natural extracellular matrix (ECM). The formation of hydrogels requires the cross-linking of polymer chains. The tetrazine-TCO reaction is an ideal tool for this purpose due to its rapid kinetics, high specificity, and biocompatibility, allowing for gel formation in situ in the presence of living cells. nih.govacs.org

The general strategy involves two polymer components: one functionalized with tetrazine groups and the other with TCO groups. This compound can be used to introduce the tetrazine moieties onto a polymer backbone containing amine groups. When the two polymer solutions are mixed, the tetrazine and TCO groups rapidly react to form stable covalent cross-links, resulting in the formation of a hydrogel. acs.orgresearchgate.net This method has been used to create hydrogels from various polymers, including polyethylene (B3416737) glycol (PEG), hyaluronic acid, and gelatin. acs.orgnih.gov

The bioorthogonal nature of the cross-linking reaction ensures that it does not interfere with encapsulated cells or bioactive molecules incorporated within the hydrogel. acs.org This allows for the fabrication of bioactive scaffolds that can support cell growth, proliferation, and differentiation. Furthermore, the properties of the hydrogel, such as stiffness and degradation, can be precisely tuned by controlling the concentration of the polymer precursors and the density of the reactive groups. nih.gov

Development of Biosensors and Diagnostic Platforms

The specificity and efficiency of the tetrazine-TCO ligation make it highly suitable for the development of sensitive biosensors and diagnostic platforms. This compound and its derivatives are used to immobilize capture molecules, such as antibodies or proteins, onto sensor surfaces.

Table 3: Research Findings on Tetrazine-Functionalized Surfaces for ELISA

Parameter Finding Source
Surface Functionalization Aminated microtiter plates treated with Methyltetrazine-PEG4-NHS-Ester to create tetrazine surfaces.
Protein Functionalization Bovine Serum Albumin (BSA) reacted with Methyltetrazine-PEG4-NHS-Ester.
Tetrazine:Protein Ratio A ratio of 25 tetrazine groups per molecule of BSA was achieved.

| Application | Covalent capture of TCO-modified antibodies to the tetrazine-coated surface for an improved immunoassay. | |

This approach of using this compound to create reactive surfaces is a generalizable platform for building a variety of biosensors. By immobilizing specific capture probes, these sensors can be designed to detect a wide range of biomarkers with high sensitivity and specificity.

Advanced Research Methodologies and Future Perspectives

Automated Bioconjugation Techniques in High-Throughput Research

The progression of high-throughput research, particularly in fields like drug discovery and proteomics, has necessitated the development of automated bioconjugation platforms. These systems, often utilizing liquid-handling robotics, enable the rapid and reproducible synthesis of a large number of bioconjugates. Methyltetrazine-PEG4-Acid is well-suited for such automated workflows due to several key characteristics. Its high stability and solubility in aqueous buffers, enhanced by the hydrophilic polyethylene (B3416737) glycol (PEG) spacer, allow for easy handling and dispensing in automated systems. vectorlabs.comvectorlabs.combroadpharm.com

The bioorthogonal nature of the inverse-electron-demand Diels-Alder (IEDDA) reaction between the methyltetrazine moiety and a trans-cyclooctene (B1233481) (TCO) partner is a significant advantage in high-throughput screening. axispharm.com This reaction proceeds rapidly under mild, biocompatible conditions without the need for catalysts or reducing agents that could interfere with biological molecules or the automated instrumentation. conju-probe.comconju-probe.comconju-probe.com The chemoselectivity of the reaction ensures that only the intended molecules are conjugated, minimizing the need for extensive purification steps that can be a bottleneck in automated processes. Automated platforms have been developed for multi-step, site-specific conjugation of biomolecules, and the predictable and efficient nature of the methyltetrazine-TCO ligation makes it an ideal candidate for integration into these systems.

Orthogonal Click Chemistry Strategies and Their Integration with this compound

Orthogonal click chemistry refers to the use of multiple, mutually exclusive click reactions in the same system, allowing for the precise and sequential labeling of different biomolecules. The IEDDA reaction of this compound is a cornerstone of such strategies due to its exceptional biocompatibility and fast reaction kinetics. nih.govrsc.org This reaction's orthogonality to other common click chemistries, such as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enables multi-step bioconjugation schemes. nih.gov

For instance, a biomolecule could first be modified with an alkyne-containing tag via a SPAAC reaction with an azide-functionalized molecule. Subsequently, a second biomolecule, labeled with a TCO group, could be introduced and specifically conjugated to a this compound derivative through the IEDDA reaction. This orthogonal approach allows for the construction of complex, multi-component bioconjugates with a high degree of control. The heterobifunctional nature of many tetrazine derivatives, including those with azide (B81097) or other reactive groups, further expands the possibilities for creating intricate molecular architectures for applications in drug delivery, diagnostics, and fundamental biological studies. conju-probe.com

Multiplexed Biomolecule Labeling and Proteomic Applications

Multiplexed analysis, the simultaneous measurement of multiple analytes in a single experiment, is a powerful tool in proteomics and other areas of biological research. This compound can be employed to label different proteins or other biomolecules with unique reporter tags, enabling their simultaneous detection and quantification. For example, in mass cytometry, a technique that uses antibodies tagged with heavy metal isotopes, this compound can be used to attach these metal tags to specific antibodies. This allows for the simultaneous detection of a large number of cellular markers, providing a detailed snapshot of complex biological systems.

In quantitative proteomics, different isobaric tags can be conjugated to peptides from different samples using this compound. Upon fragmentation in a mass spectrometer, these tags release reporter ions of different masses, allowing for the relative quantification of the same peptide across multiple samples. The high efficiency and specificity of the methyltetrazine-TCO ligation are crucial for ensuring accurate and reproducible labeling in these sensitive applications.

Table 1: Applications of this compound in Multiplexed Labeling
ApplicationReporter TagBiomolecule TargetDetection Method
Mass CytometryHeavy Metal IsotopeCell Surface ProteinsTime-of-Flight Mass Spectrometry
Multiplexed ImmunohistochemistryFluorophoreTissue AntigensFluorescence Microscopy
Quantitative ProteomicsIsobaric Mass TagPeptidesTandem Mass Spectrometry

Computational Modeling for Reaction Prediction and Bioconjugate Design

Computational modeling has become an indispensable tool for understanding and predicting the behavior of chemical reactions, including the IEDDA cycloaddition of tetrazines. Quantum mechanical calculations, such as those based on density functional theory (DFT), can be used to model the transition state of the reaction and predict its rate constant. researchgate.net These models can take into account the electronic properties of the substituents on both the tetrazine and the dienophile, providing valuable insights into how to tune the reactivity for a specific application. nih.gov For example, computational studies have shown that electron-withdrawing groups on the tetrazine ring can lower the energy of the lowest unoccupied molecular orbital (LUMO), leading to a faster reaction rate. nih.gov

In addition to predicting reaction kinetics, computational modeling can aid in the design of bioconjugates incorporating this compound. Molecular dynamics simulations can be used to study the conformation and flexibility of the PEG linker and to predict how the bioconjugate will interact with its biological target. This information can be used to optimize the linker length and composition to ensure that the conjugated molecule retains its biological activity. Several software packages are available for performing these types of calculations, enabling researchers to design and screen potential bioconjugates in silico before synthesizing them in the laboratory. nih.govmt.commit.edukintecus.com

Table 2: Computational Tools for Bioconjugate Design
Tool/MethodApplicationPredicted Parameter
Density Functional Theory (DFT)Reaction PredictionReaction Rate Constant, Activation Energy
Molecular Dynamics (MD)Bioconjugate DesignConformation, Flexibility, Binding Affinity
Quantitative Structure-Activity Relationship (QSAR)Ligand OptimizationBiological Activity

Challenges and Emerging Directions in this compound Research and Translational Studies

Despite the significant advantages of this compound and related compounds, several challenges remain in their research and translation to clinical applications. One of the primary challenges is the scalable and cost-effective synthesis of these reagents. While laboratory-scale syntheses are well-established, scaling up production to meet the demands of clinical development can be difficult and expensive. drugdiscoverytrends.com

For in vivo applications, the stability and pharmacokinetics of the bioconjugates are critical considerations. The PEG linker in this compound is known to improve solubility and reduce immunogenicity, but concerns have been raised about the potential for anti-PEG antibodies to affect the efficacy and safety of PEGylated therapeutics. nih.govaxispharm.compurepeg.com Further studies are needed to fully understand the long-term fate of these bioconjugates in the body. From a regulatory perspective, the path for approval of bioconjugates created using novel linker technologies can be complex, requiring extensive characterization and safety studies.

Emerging directions in the field include the development of new tetrazine derivatives with even faster reaction kinetics and improved stability. acs.org There is also growing interest in "click-to-release" strategies, where the tetrazine ligation triggers the release of a therapeutic agent at a specific site in the body. nih.gov As our understanding of the in vivo behavior of these compounds improves and synthetic methods become more refined, this compound and other bioorthogonal reagents hold great promise for the development of the next generation of targeted therapies and diagnostic agents. acs.org

Q & A

Q. What are the key structural features of Methyltetrazine-PEG4-Acid that enable its use in bioorthogonal chemistry?

this compound contains a methyltetrazine group (enabling rapid inverse electron-demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) derivatives) and a PEG4 spacer that enhances water solubility. The terminal carboxylic acid allows conjugation to primary amines via carbodiimide-mediated coupling (e.g., EDC/HATU) . This modular structure supports applications in live-cell labeling and biomolecule conjugation without cytotoxic copper catalysts .

Q. How does the PEG4 spacer influence the physicochemical properties of this compound compared to shorter PEG variants?

The PEG4 spacer (4 ethylene glycol units) balances hydrophilicity and steric flexibility. Shorter PEG chains (e.g., PEG2) reduce solubility, while longer chains (e.g., PEG8) may introduce unintended bulkiness, affecting reaction kinetics. Studies show PEG4 optimizes aqueous solubility (>10 mg/mL in PBS) while maintaining efficient iEDDA reaction rates (k ~10³ M⁻¹s⁻¹) .

Q. What experimental protocols are recommended for conjugating this compound to biomolecules like antibodies or peptides?

Standard protocol:

  • Activate the carboxylic acid with EDC/NHS (1:1.2 molar ratio) in pH 6.0 buffer (e.g., MES).
  • Purify the active ester via size-exclusion chromatography.
  • React with primary amines (e.g., lysine residues) at pH 7.4 for 2–4 hours. Excess tetrazine groups are quenched with 10 mM TCO-PEG4-amine to confirm conjugation efficiency via LC-MS .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when using this compound under varying pH conditions?

iEDDA reaction efficiency is pH-sensitive. At pH <7, protonation of the tetrazine ring reduces reactivity, while pH >8 may degrade PEG chains. Optimal yields (≥90%) are achieved at pH 7.5–8.0 with 50 mM HEPES buffer. Discrepancies in literature reports often arise from unaccounted buffer ion effects or oxidation of tetrazine under prolonged storage .

Q. What strategies mitigate nonspecific binding of this compound in complex biological matrices (e.g., serum)?

  • Pre-block samples with 1% BSA or 5% fetal bovine serum for 30 minutes.
  • Use a "pre-click" purification step to remove unreacted tetrazine before introducing TCO-functionalized probes.
  • Increase PEG4 spacer length to PEG8 if steric hindrance is insufficient, though this may reduce reaction kinetics .

Q. How do batch-to-batch variations in this compound purity affect reproducibility in longitudinal studies?

Impurities (e.g., hydrolyzed tetrazine or PEG degradation products) can skew quantification. Validate each batch via:

  • HPLC : Purity ≥95% (C18 column, 0.1% TFA in water/acetonitrile gradient).
  • NMR : Confirm PEG4 integrity (δ 3.5–3.7 ppm for ethylene oxide protons).
  • Mass spectrometry : Detect trace oxidation products (e.g., tetrazine → dihydrotetrazine at m/z +2) .

Q. What are the limitations of using this compound for in vivo imaging compared to near-infrared probes?

  • Tetrazine’s absorbance maxima (λmax ~520 nm) limit tissue penetration depth (<2 mm).
  • Solution: Pair with TCO-functionalized NIR dyes (e.g., Cy7) for two-step labeling.
  • PEG4’s short half-life in circulation (<1 hour) necessitates PEGylation with longer chains (e.g., PEG24) for systemic delivery .

Methodological Best Practices

Q. How should researchers document experimental parameters for reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Report reaction conditions (pH, temperature, molar ratios).
  • Include purity data (HPLC/NMR traces in supplementary files).
  • Specify storage conditions (-20°C, desiccated, under argon) to prevent tetrazine oxidation .

Q. What statistical methods are appropriate for analyzing kinetic data from iEDDA reactions?

  • Fit pseudo-first-order kinetics using nonlinear regression (e.g., GraphPad Prism).
  • Report rate constants (k) with 95% confidence intervals.
  • Use ANOVA to compare groups when testing PEG chain length or solvent effects .

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